molecular formula C18H19N3O3 B4968064 1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-phenylethanone

1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-phenylethanone

Cat. No.: B4968064
M. Wt: 325.4 g/mol
InChI Key: SOKFHYPVABOYOP-UHFFFAOYSA-N
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Description

1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-phenylethanone is a piperazine-containing compound characterized by a phenylacetone core linked to a 4-nitrophenyl-substituted piperazine moiety. Its molecular formula is C₁₈H₁₈N₃O₃, with a molecular weight of 315.35 g/mol. The compound features a ketone group at the ethanone position and a nitro group on the para position of the phenyl ring attached to piperazine. NMR data (¹H and ¹³C) for this compound have been reported, confirming its structural integrity .

Properties

IUPAC Name

1-[4-(4-nitrophenyl)piperazin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c22-18(14-15-4-2-1-3-5-15)20-12-10-19(11-13-20)16-6-8-17(9-7-16)21(23)24/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKFHYPVABOYOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101328577
Record name 1-[4-(4-nitrophenyl)piperazin-1-yl]-2-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101328577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49668379
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

346723-57-7
Record name 1-[4-(4-nitrophenyl)piperazin-1-yl]-2-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101328577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-phenylethanone typically involves the reaction of 4-nitrophenylpiperazine with 2-phenylethanone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst, such as potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-phenylethanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of piperazine derivatives, including those related to 1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-phenylethanone. Research indicates that piperazine compounds exhibit significant activity against various bacterial strains, making them promising candidates for developing new antibiotics .

Antidepressant and Anxiolytic Effects

Piperazine derivatives are often explored for their potential antidepressant and anxiolytic effects. The structural similarity of this compound to known psychoactive compounds suggests it may influence serotonin and dopamine pathways, potentially leading to mood-enhancing effects .

Antifungal Properties

The compound has also been noted for its antifungal activity, particularly in the synthesis of antifungal agents like ketoconazole. This application underscores the versatility of piperazine derivatives in addressing fungal infections .

Synthesis and Derivative Development

The synthesis of this compound typically involves condensation reactions between piperazine derivatives and phenolic compounds. This synthetic approach allows for the modification of the piperazine ring to enhance bioactivity and optimize pharmacokinetic properties.

Table 1: Synthesis Overview

StepReaction TypeReactantsConditionsProduct
1CondensationPiperazine + 4-NitrobenzaldehydeReflux in methanolIntermediate
2AcetylationIntermediate + Acetic AnhydrideRoom temperatureThis compound

Case Study 1: Antimicrobial Efficacy

In a study by Savaliya et al., various piperazine derivatives were tested for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the piperazine structure significantly enhanced antimicrobial activity, suggesting that similar approaches could be applied to this compound .

Case Study 2: Psychoactive Potential

Research conducted by Choudhary et al. explored the psychoactive effects of piperazine derivatives in animal models. The findings indicated that specific substitutions on the piperazine ring led to significant anxiolytic effects, paving the way for further investigation into compounds like this compound as potential therapeutic agents for anxiety disorders .

Mechanism of Action

The mechanism of action of 1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-phenylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and electrostatic interactions, while the piperazine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of piperazine-ethanone derivatives, which are often explored for their pharmacological properties. Below is a comparative analysis with structurally related analogs:

Structural Modifications and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Data References
1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-phenylethanone C₁₈H₁₈N₃O₃ 315.35 4-Nitrophenyl, phenylethanone NMR (¹H/¹³C) confirmed; potential antiparasitic activity
1-{4-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-1-piperazinyl}-2,2-diphenylethanone C₂₉H₂₉N₅O₃ 495.58 3,5-Dimethylpyrazole, diphenylethanone ChemSpider ID: 4456680; higher molecular complexity
1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)thio)ethanone (7n) C₂₁H₂₂N₇O₅S 520.11 4-Methoxyphenylsulfonyl, tetrazole-thioether Antiproliferative activity (melting point: 161–163°C)
1-(4-(4-Fluorobenzyl)piperazin-1-yl)-2-(2-chlorophenyl)ethan-1-one (10) C₂₀H₂₁ClFN₃O 373.85 4-Fluorobenzyl, 2-chlorophenyl ¹³C-NMR data available (DMSO-d6)
(R/S)-1-(4-(2-(6-Chloro-2-methyl-4-phenylquinazolin-3(4H)-yl)ethyl)piperazin-1-yl)-2-phenylethanone (13f) C₂₆H₂₈ClN₄O₂ 463.19 Quinazolinyl, chloro-phenyl HRMS confirmed; trypanothione reductase inhibition
1-(4-(3-(4-Benzoylphenoxy)propyl)piperazin-1-yl)phenyl)ethan-1-one (QD10) C₂₇H₂₇N₃O₃ 441.53 Benzoylphenoxypropyl Dual H3 receptor ligand; antioxidant properties

Pharmacological and Functional Insights

  • Antiparasitic Activity: The target compound shares structural similarities with 13f (), which inhibits trypanothione reductase in Trypanosoma brucei . Another analog, UDO (a pyridine-based derivative), targets Trypanosoma cruzi via CYP51 enzyme inhibition .
  • Antiproliferative Potential: Derivatives like 7n () exhibit activity against solid tumors, suggesting the piperazine-sulfonyl-tetrazole motif enhances cytotoxicity .
  • Receptor Targeting: Compounds such as QD10 demonstrate dual histamine H3 receptor binding and antioxidant effects, highlighting the versatility of piperazine-ethanone scaffolds .

Key Structural Trends

Heterocyclic Additions : Incorporation of tetrazole (7n) or quinazoline (13f) rings increases molecular polarity and bioactivity .

Substituent Flexibility : Alkyl chains (e.g., propyl in QD10) or sulfonyl groups (e.g., 7n) modulate solubility and pharmacokinetics .

Biological Activity

1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-phenylethanone is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. Its structure includes a piperazine moiety, which is known for interacting with various biological targets, making it a potential candidate for drug development. This article details the compound's biological activity, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C17H18N2O3, with a molecular weight of approximately 298.34 g/mol. The compound features a nitrophenyl group attached to a piperazine ring and a phenylethanone moiety, which may enhance its biological activity compared to similar compounds.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit significant biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : The compound has shown potential as an antibacterial agent, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus).
  • Neuroactive Effects : Piperazine derivatives are often explored for their neuroactive properties, indicating potential applications in treating neurological disorders.

The mechanisms through which this compound exerts its effects are multifaceted:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as carbonic anhydrase and tyrosinase, affecting physiological functions like pH balance and melanin synthesis .
  • Receptor Interaction : The piperazine moiety allows for interaction with various receptors in the body, potentially modulating neurotransmitter systems and influencing behavior.
  • Cytotoxicity Pathways : Studies indicate that this compound may induce apoptosis in cancer cells through various signaling pathways.

Case Studies and Experimental Data

  • Antitumor Activity : A study conducted on several human cancer cell lines demonstrated that compounds structurally related to this compound exhibited growth inhibition. For instance, modifications to the phenylacetamide moiety enhanced cytotoxicity against pancreatic cancer cell lines .
  • Antimicrobial Efficacy : In vitro tests revealed that the compound displayed significant antibacterial activity against MRSA strains, suggesting its potential as a therapeutic agent in treating resistant infections .
  • Neuropharmacological Effects : Investigations into the neuroactive properties of piperazine derivatives indicated that they could modulate neurotransmitter levels, which may be beneficial in treating conditions like depression and anxiety .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorCytotoxic effects on cancer cell lines
AntimicrobialEffective against MRSA
NeuroactiveModulation of neurotransmitter systems

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-phenylethanone, and what reaction conditions maximize yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, coupling 4-nitrophenylpiperazine with phenacyl bromide in the presence of a base like triethylamine under anhydrous conditions (e.g., dry THF or DCM) at 0–25°C may yield the target compound. Purity can be enhanced using column chromatography (silica gel, ethyl acetate/hexane gradient) . Reduction of nitro intermediates (e.g., using SnCl₂ in HCl) may also be employed to modify substituents .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm the presence of the piperazine ring (δ ~2.5–3.5 ppm for N–CH₂), aromatic protons (δ ~6.8–8.3 ppm), and the ketone carbonyl (δ ~200–210 ppm in 13C^{13}C).
  • X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths and angles (e.g., C=O bond ~1.21 Å, piperazine chair conformation) .
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS m/z calculated for C₁₈H₁₈N₃O₃: 324.13) .

Advanced Research Questions

Q. What strategies are recommended for evaluating the compound’s pharmacological activity against serotonin or dopamine receptors?

  • Methodological Answer :

  • In vitro assays : Use radioligand binding assays (e.g., 3H^3H-spiperone for dopamine D₂/D₃ receptors or 3H^3H-ketanserin for 5-HT₂A receptors) to measure IC₅₀ values. Include positive controls (e.g., clozapine) and validate with dose-response curves .
  • Functional assays : Employ cAMP accumulation or calcium flux assays in transfected HEK293 cells expressing target receptors to assess agonism/antagonism .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, ligand concentrations). Standardize protocols by:

  • Validating receptor expression levels (Western blot or flow cytometry).
  • Replicating experiments under identical buffer conditions (pH, ionic strength).
  • Performing meta-analyses of published data to identify outliers or confounding variables .

Q. What environmental fate studies are applicable to assess ecological risks of this compound?

  • Methodological Answer : Follow the INCHEMBIOL framework :

  • Abiotic degradation : Conduct hydrolysis/photolysis studies under simulated environmental conditions (pH 4–9, UV light). Quantify degradation products via LC-MS.
  • Biotic degradation : Use OECD 301B (ready biodegradability) tests with activated sludge.
  • Bioaccumulation : Calculate log PowP_{ow} (e.g., using HPLC-derived retention times) to predict lipid solubility .

Q. How can analytical methods for quantifying this compound in biological matrices be validated?

  • Methodological Answer :

  • Chromatography : Optimize HPLC (C18 column, acetonitrile/water mobile phase) or UPLC-MS/MS for sensitivity.
  • Validation parameters : Determine linearity (R² ≥0.99), LOD/LOQ (e.g., 0.1 ng/mL), intra-/inter-day precision (<15% RSD), and recovery (>85%) using spiked plasma/tissue homogenates .

Q. What computational approaches predict the compound’s metabolic pathways and potential toxicity?

  • Methodological Answer :

  • In silico tools : Use SWISSADME or ADMET Predictor™ to identify CYP450-mediated oxidation sites (e.g., piperazine N-demethylation).
  • Docking studies : Model interactions with CYP3A4 (PDB ID: 5VBU) using AutoDock Vina to predict metabolite formation .
  • Toxicity prediction : Apply ProTox-II for hepatotoxicity or mutagenicity alerts .

Safety and Handling

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing/synthesis.
  • Respiratory protection : If airborne dust is generated, use NIOSH-approved N95 respirators .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

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